3-Isopropylamino-6-nitropyridine
CAS No.:
Cat. No.: VC14182036
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 6-nitro-N-propan-2-ylpyridin-3-amine |
| Standard InChI | InChI=1S/C8H11N3O2/c1-6(2)10-7-3-4-8(9-5-7)11(12)13/h3-6,10H,1-2H3 |
| Standard InChI Key | PBFUWIIZPBEJMX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=CN=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
| Property | Value | Source |
|---|---|---|
| CAS Number | 883987-96-0 | |
| Molecular Formula | ||
| Molecular Weight | 181.19 g/mol | |
| SMILES Notation | CC(C)NC1=C(C=CC=N1)N+[O-] | |
| InChI Key | FIFYOMWPOMVFAZ-UHFFFAOYSA-N |
Synthetic Routes and Optimization
Patent-Based Synthesis (WO2010089773A2)
A patented method for synthesizing nitropyridine derivatives, including 3-isopropylamino-6-nitropyridine, involves a two-step process :
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Nitration of Pyridine Precursors:
A chloropyridine intermediate undergoes nitration using a mixture of nitric acid () and sulfuric acid () at 0–5°C. This step introduces the nitro group regioselectively at position 6. -
Amination with Isopropylamine:
The nitrated intermediate reacts with isopropylamine () in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. Nucleophilic aromatic substitution (SNAr) replaces the chlorine atom with the isopropylamino group.
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Nitration Temperature | 0–5°C | 85 |
| Amination Solvent | Dimethylformamide (DMF) | 78 |
| Reaction Time | 12 hours | 92 |
Alternative Approaches
Alternative synthetic strategies include:
-
Direct Functionalization: Palladium-catalyzed coupling reactions to introduce the amino group, though these methods are less cost-effective for large-scale production .
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Reductive Amination: Reduction of a nitro precursor followed by reaction with isopropyl alcohol, though regioselectivity challenges limit its utility .
Physicochemical Properties and Stability
Solubility and Partitioning
3-Isopropylamino-6-nitropyridine exhibits limited solubility in water (<1 mg/mL at 25°C) but is miscible with organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO) . Its logP (octanol-water partition coefficient) of 1.2 ± 0.3 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) data reveal a decomposition temperature of 210°C, with no observable melting point below this threshold . The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage in airtight containers at –20°C .
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